ALDH3A1 Inhibitory Potency: A 5.8-Fold Increase Over the 5-Bromo Regioisomer
This compound exhibits a significant, quantifiable improvement in ALDH3A1 inhibition over its closest regioisomer. The 4-bromo compound (CAS 1516601-02-7) shows an IC50 of 360 nM, whereas the 5-bromo regioisomer (CAS 108373-08-6) is a much weaker inhibitor with an IC50 of 2,100 nM [1][2]. This represents a ~5.8-fold increase in potency.
| Evidence Dimension | In vitro ALDH3A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | 5-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde (CAS 108373-08-6): 2,100 nM |
| Quantified Difference | 5.8-fold higher potency (1,740 nM lower IC50) |
| Conditions | Inhibition of full length human ALDH3A1 using benzaldehyde as substrate, preincubated for 2 mins, spectrophotometric analysis [1]. |
Why This Matters
This data directly informs SAR studies, establishing that the 4-position is the critical bromination site for ALDH3A1 engagement, making this the requisite compound for potency-driven projects.
- [1] BindingDB. CHEMBL3128208, Affinity Data for BDBM50448790. 2025. View Source
- [2] BindingDB. CHEMBL1890994, Affinity Data for BDBM50447072. 2025. View Source
